molecular formula C26H23ClN2O2 B15037565 3-chloro-4-(dibenzylamino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-(dibenzylamino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B15037565
M. Wt: 430.9 g/mol
InChI Key: WPWMIHWTMIUHJT-UHFFFAOYSA-N
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Description

3-CHLORO-4-(DIBENZYLAMINO)-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a dibenzylamino group, and a chlorinated phenyl group

Preparation Methods

The synthesis of 3-CHLORO-4-(DIBENZYLAMINO)-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the dibenzylamino group and the chlorinated phenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

3-CHLORO-4-(DIBENZYLAMINO)-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl group, using nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

3-CHLORO-4-(DIBENZYLAMINO)-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-CHLORO-4-(DIBENZYLAMINO)-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-CHLORO-4-(DIBENZYLAMINO)-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

    4-(DIBENZYLAMINO)-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-CHLORO-4-(DIBENZYLAMINO)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the methyl groups on the phenyl ring, which may influence its steric and electronic properties.

    3-CHLORO-4-(AMINO)-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the dibenzyl groups, which may alter its solubility and interaction with biological targets.

Properties

Molecular Formula

C26H23ClN2O2

Molecular Weight

430.9 g/mol

IUPAC Name

3-chloro-4-(dibenzylamino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C26H23ClN2O2/c1-18-13-14-22(19(2)15-18)29-25(30)23(27)24(26(29)31)28(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3

InChI Key

WPWMIHWTMIUHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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